Tropylium

説明

Structure

3D Structure

特性

CAS番号 |

4118-59-6 |

|---|---|

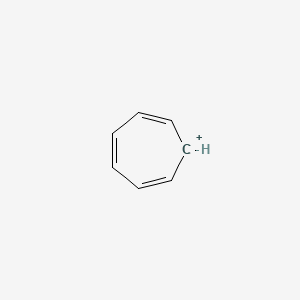

分子式 |

C7H7+ |

分子量 |

91.13 g/mol |

IUPAC名 |

cyclohepta-1,3,5-triene |

InChI |

InChI=1S/C7H7/c1-2-4-6-7-5-3-1/h1-7H/q+1 |

InChIキー |

OJOSABWCUVCSTQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C[CH+]C=C1 |

正規SMILES |

C1=CC=C[CH+]C=C1 |

同義語 |

tropylium |

製品の起源 |

United States |

Foundational & Exploratory

The Tropylium Cation: A Definitive Guide to its Aromaticity and Conformity to Hückel's Rule

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the tropylium cation (C₇H₇⁺), a classic example of non-benzenoid aromaticity. We will explore the theoretical underpinnings of its stability, grounded in Hückel's rule, and present the experimental evidence that substantiates its aromatic character. This document includes summaries of quantitative data, detailed experimental protocols, and conceptual diagrams to offer a thorough resource for professionals in the chemical and pharmaceutical sciences.

Introduction to Aromaticity and Hückel's Rule

Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that imparts exceptional stability.[1][2] The concept was first quantified by German chemist Erich Hückel in 1931. Hückel's rule is a set of criteria used to predict whether a planar ring molecule will have aromatic properties.[3][4] For a compound to be considered aromatic, it must satisfy four key conditions.[5][6][7]

The criteria for aromaticity are:

-

Cyclic Structure : The molecule must contain a ring of atoms.[8]

-

Planarity : All atoms contributing to the aromatic ring must lie in the same plane to allow for effective orbital overlap.[2]

-

Full Conjugation : There must be a continuous ring of p-orbitals, meaning every atom in the ring is typically sp² hybridized.[5][8]

-

Hückel's Rule (4n+2 π electrons) : The cyclic, conjugated π-system must contain a total of 4n+2 π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...).[1][9][10]

Molecules that meet these criteria exhibit enhanced thermodynamic stability, undergo substitution rather than addition reactions, and display characteristic spectroscopic signatures.[1][10]

References

- 1. Hückel's rule - Wikipedia [en.wikipedia.org]

- 2. theorango.com [theorango.com]

- 3. Huckel's Rule - GeeksforGeeks [geeksforgeeks.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Criteria for Aromaticity | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. Huckel's 4n+2 Rule | OpenOChem Learn [learn.openochem.org]

- 10. byjus.com [byjus.com]

a comprehensive exploration of the foundational principles and initial research questions surrounding the tropylium ion.

A Technical Guide to the Foundational Principles of the Tropylium Ion

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the tropylium ion (C₇H₇⁺), a seminal non-benzenoid aromatic cation. It covers the fundamental principles of its structure, stability, and aromaticity, outlines initial research inquiries, and details key experimental methodologies that have been crucial to its characterization.

Foundational Principles

The tropylium ion, or cycloheptatrienyl cation, is a planar, cyclic organic cation with the chemical formula C₇H₇⁺.[1][2] Its discovery and subsequent characterization were pivotal moments in organic chemistry, challenging conventional views on carbocation stability and expanding the concept of aromaticity beyond benzenoid systems.

Structure, Aromaticity, and Stability

The foundational principles of the tropylium ion are rooted in its unique electronic and structural characteristics:

-

Planar, Heptagonal Structure: The ion adopts a regular heptagonal, planar geometry.[3] X-ray crystallography studies have confirmed that the carbon-carbon bond lengths are intermediate between typical single and double bonds, measured at approximately 1.47 Å, which is longer than benzene's 1.40 Å but shorter than ethane's 1.54 Å.[3] This uniformity indicates a delocalized electronic structure.

-

Hückel's Rule and Aromaticity: The exceptional stability of the tropylium ion is a direct consequence of its aromaticity. It perfectly fulfills Hückel's rule for aromaticity (4n+2 π-electrons) with n=1, possessing a cyclic, planar system of seven sp² hybridized carbon atoms, each contributing a p-orbital to a delocalized system containing six π-electrons.[1][3][4]

-

Charge Delocalization and Stability: The vacant p-orbital on the carbocation allows for the cyclic delocalization of the six π-electrons across all seven carbon atoms.[4] This delocalization distributes the positive charge evenly over the entire ring, with each carbon atom bearing a partial charge of +1/7.[4] This distribution is responsible for its remarkable stability compared to typical carbocations, allowing it to be isolated as stable salts with non-nucleophilic counter-ions like tetrafluoroborate (B81430) (BF₄⁻) or perchlorate (B79767) (ClO₄⁻).[1][3] The equilibrium constant for its reaction with water is 1.8×10⁻⁵, making it as acidic as acetic acid in aqueous solution.[3]

The logical relationship between the tropylium ion's structure and its aromaticity is illustrated below.

References

The Tropylium Ion: A Technical Guide to its Historical Discovery and Synthesis

This guide provides a comprehensive overview of the historical milestones and synthetic methodologies related to the tropylium ion, a foundational non-benzenoid aromatic carbocation. It is intended for researchers, chemists, and professionals in drug development who are interested in the fundamental chemistry and application of this unique chemical entity. The document details the key experiments that led to its discovery and structural elucidation, presents detailed protocols for its synthesis, and tabulates its physicochemical properties for reference.

Historical Discovery and Structural Elucidation

The journey to understanding the tropylium ion began in the late 19th century, but its true nature as an aromatic cation was not confirmed for over 60 years.

Merling's Initial Synthesis (1891)

In 1891, G. Merling was investigating the chemistry of cycloheptatriene (B165957) (then known as tropilidene). He treated cycloheptatriene with bromine and produced a water-stable, crystalline salt.[1] This was an unusual observation, as typical bromoalkanes are not salt-like and are unstable in water. While Merling had synthesized the first tropylium salt (tropylium bromide), the structure and the reason for its remarkable stability remained a puzzle.[1][2][3]

The Dawn of Aromaticity Theory

The concept of aromaticity, initially associated with benzene, was later generalized by Erich Hückel in 1931. Hückel's rule states that planar, cyclic, conjugated systems with (4n+2) π-electrons exhibit enhanced stability and are considered aromatic. The cycloheptatrienyl cation, [C₇H₇]⁺, possesses 6 π-electrons (n=1), fitting Hückel's rule. This theoretical framework was crucial for eventually understanding the stability of Merling's salt.[4]

Doering and Knox's Confirmation (1954)

The definitive structural proof came in 1954 from the work of W. von E. Doering and L. H. Knox.[1][5] They synthesized tropylium salts and characterized them using modern spectroscopic methods. Their work unequivocally demonstrated that the cation was a planar, heptagonal, and symmetrical structure, with the positive charge delocalized over all seven carbon atoms. This delocalization, a hallmark of aromaticity, explained the ion's unexpected stability.[1][5] The name "tropylium" was derived from "tropine," the alkaloid from which cycloheptatriene was first synthesized in 1881.[4][6]

Caption: Key milestones in the discovery of the tropylium ion.

Synthesis of Tropylium Salts

Several reliable methods have been developed for the synthesis of tropylium salts, most commonly starting from the readily available cycloheptatriene.

Synthesis from Cycloheptatriene

The most common precursor for tropylium salts is cycloheptatriene. The conversion involves the removal of a hydride ion (H⁻) from the sp³-hybridized CH₂ group, which results in the formation of the planar, sp²-hybridized, aromatic cation.

A widely used method involves a hydride exchange reaction between cycloheptatriene and a stable carbocation, such as the triphenylmethyl (trityl) cation.[2][7] Trityl tetrafluoroborate (B81430) or perchlorate (B79767) are common reagents for this purpose. The reaction is driven by the formation of the highly stable aromatic tropylium cation from the non-aromatic cycloheptatriene.

This classic method involves the reaction of cycloheptatriene with phosphorus pentachloride (PCl₅) to form an intermediate double salt, which can then be converted to the desired tropylium salt by introducing a suitable anion.[4][8]

Other synthetic routes from cycloheptatriene include:

-

Bromination-Dehydrobromination: Reaction with bromine, similar to Merling's original synthesis.[4]

-

Oxidation: Using ammonium (B1175870) nitrate (B79036) and trifluoroacetic anhydride.[2][7]

-

Electro-oxidation: Anodic oxidation of cycloheptatriene in an appropriate solvent like acetonitrile (B52724).[2][7]

Caption: Overview of synthetic pathways from cycloheptatriene.

Experimental Protocols

The following are detailed procedures for two of the most common and reliable methods for synthesizing tropylium salts.

Protocol 1: Synthesis of Tropylium Tetrafluoroborate via Hydride Abstraction

This procedure is adapted from the method developed by Dauben et al. and is favored for its clean reaction and stable product.[1]

Materials:

-

Cycloheptatriene (1.8 mmol, ~0.17 g)

-

Triphenylcarbenium (trityl) tetrafluoroborate (1.8 mmol, ~0.6 g)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

50 mL round-bottom flask with stir bar

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine cycloheptatriene and triphenylcarbenium tetrafluoroborate under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Addition: With stirring, add the minimum amount of anhydrous acetonitrile dropwise until all solids have just dissolved.

-

Reaction: Stir the resulting solution at room temperature for approximately 5-10 minutes. The reaction is typically rapid. The byproduct, triphenylmethane, is formed alongside the tropylium salt.

-

Precipitation: Add anhydrous diethyl ether to the reaction mixture to precipitate the tropylium tetrafluoroborate product. Triphenylmethane will remain in solution.

-

Isolation: Collect the white crystalline product by suction filtration.

-

Washing: Wash the crystals with small portions of cold, anhydrous diethyl ether to remove any remaining triphenylmethane.

-

Drying: Dry the product under vacuum to yield pure tropylium tetrafluoroborate.

Protocol 2: Synthesis of Tropylium Fluoborate using Phosphorus Pentachloride

This procedure is a modification of the method originally published by Kursanov and Vol'pin, as detailed in Organic Syntheses.[8]

Materials:

-

Cycloheptatriene (0.24 mole, ~22 g)

-

Phosphorus pentachloride (PCl₅) (0.48 mole, ~100 g)

-

Carbon tetrachloride (CCl₄) (800 mL)

-

Absolute ethanol (B145695) (400 mL)

-

50% aqueous fluoboric acid (HBF₄) (50 mL)

-

1 L flask with mechanical stirrer, 1 L Erlenmeyer flask

Procedure:

-

Reaction Mixture: Prepare a suspension of phosphorus pentachloride in carbon tetrachloride in a 1 L flask equipped with a mechanical stirrer and an outlet for HCl gas.

-

Addition of Cycloheptatriene: Add the cycloheptatriene to the suspension all at once and stir the mixture vigorously at room temperature for 3 hours. The mixture will thicken and then thin out again.

-

Isolation of Intermediate: Filter the resulting solid, the tropylium hexachlorophosphate-tropylium chloride double salt, by suction filtration and wash it briefly with fresh carbon tetrachloride.

-

Solvolysis: In a 1 L Erlenmeyer flask immersed in an ice bath, vigorously stir 400 mL of absolute ethanol. Rapidly transfer the filtered intermediate salt into the cold ethanol. The salt will dissolve exothermally.

-

Anion Exchange: To the cold, stirred ethanolic solution, add 50 mL of 50% aqueous fluoboric acid rapidly. A dense white precipitate of tropylium fluoborate will form immediately.

-

Isolation and Washing: Collect the precipitate by suction filtration. Wash the product with a small amount of cold ethanol, followed by diethyl ether.

-

Drying: Air-dry the product at room temperature. The expected yield is 34–38 g (80–89%).

Physicochemical and Spectroscopic Data

The unique properties of the tropylium ion are a direct consequence of its aromaticity and high degree of symmetry.

Physical Properties

| Property | Description | Reference(s) |

| Appearance | Colorless to pale yellow crystalline solids. Tropylium tetrafluoroborate is a white solid. | [6] |

| Melting Point | Generally high, often with decomposition. Tropylium tetrafluoroborate decomposes at ~200-240 °C. | [6][8] |

| Solubility | Soluble in polar solvents (e.g., water, acetonitrile, DMF); Insoluble in nonpolar solvents (e.g., hexane). | [6] |

| Acidity (in water) | Reacts with water to form cycloheptatrienol and H⁺. The equilibrium constant (Kₐ) is 1.8 x 10⁻⁵. | [4] |

Structural and Thermodynamic Data

| Property | Value / Description | Reference(s) |

| Molecular Formula | [C₇H₇]⁺ | [4] |

| Molar Mass | 91.13 g·mol⁻¹ | [4] |

| Geometry | Planar, regular heptagon | [4][6] |

| Point Group | D₇h | [4][6] |

| C-C Bond Length | 147 pm (intermediate between single and double bonds) | [4] |

| Standard Enthalpy of Formation | ΔfH° (298.15 K) = 879.45 ± 0.99 kJ/mol | [6] |

Spectroscopic Data

The spectroscopic data for the tropylium ion provides compelling evidence for its symmetrical, aromatic structure.

| Technique | Observation | Reference(s) |

| ¹H-NMR | A single peak, indicating that all seven protons are chemically equivalent due to the molecule's high symmetry and charge delocalization. | [2][3] |

| ¹³C-NMR | A single peak, indicating that all seven carbon atoms are chemically equivalent. Coupling constants for tropylium fluoroborate have been measured as ¹J = 166.79 Hz, ³J = 9.99 Hz, and ⁴J = -0.64 Hz. | [2][3] |

| UV-Vis | In acidic solution, shows characteristic absorptions. For tropylium fluoborate in 0.1N HCl: λₘₐₓ at 218 nm (log ε 4.70) and 274 nm (log ε 3.61). | [8] |

| Infrared (IR) | For tropylium bromide, only four bands of significant intensity are observed, consistent with the high D₇h symmetry which reduces the number of IR-active vibrational modes. | [3] |

| Mass Spectrometry | Appears as a characteristic and often intense fragment ion at a mass-to-charge ratio (m/z) of 91 for compounds containing a benzyl (B1604629) group (e.g., toluene, ethylbenzene), which rearranges to the more stable tropylium cation. | [2][3][9] |

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Tropylium cation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. grokipedia.com [grokipedia.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Tropylium Salts [benchchem.com]

Spectroscopic Properties of the Tropylium Ion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tropylium ion (C₇H₇⁺), a non-benzenoid aromatic cation, has garnered significant interest in organic chemistry due to its remarkable stability and unique reactivity. Its planarity, D₇h symmetry, and six π-electron system, conforming to Hückel's rule, bestow upon it distinct spectroscopic characteristics. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of the tropylium ion, complete with experimental protocols and conceptual diagrams to facilitate a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the tropylium ion, revealing the high degree of symmetry within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the tropylium ion is characterized by a single peak, indicating that all seven protons are chemically equivalent.[1][2] This observation is a direct consequence of the ion's high symmetry, where all protons reside in identical electronic environments. The chemical shift of this singlet is typically observed in the downfield region, reflecting the deshielding effect of the positive charge and the aromatic ring current.

¹³C NMR Spectroscopy

Similar to the proton NMR spectrum, the ¹³C NMR spectrum of the tropylium ion displays a single resonance.[1][2] This confirms that all seven carbon atoms in the ring are equivalent, further supporting the D₇h symmetry of the cation.

Spin-Spin Coupling Constants

Detailed analysis of the ¹³C NMR spectra, often employing deuterated compounds, has allowed for the determination of ¹³C-¹H spin-spin coupling constants for the tropylium ion. These constants provide valuable insights into the bonding and electronic structure of the molecule.

| Coupling Constant | Value (Hz) |

| ¹J(¹³C, ¹H) | 166.79 |

| ²J(¹³C, ¹H) | 0 |

| ³J(¹³C, ¹H) | 9.99 |

| ⁴J(¹³C, ¹H) | -0.64 |

| Table 1: ¹³C-¹H Spin-Spin Coupling Constants for the Tropylium Ion.[1] |

Infrared (IR) Spectroscopy

The high symmetry of the tropylium ion also profoundly influences its infrared spectrum. Compared to less symmetrical cyclic compounds, the IR spectrum of the tropylium ion is relatively simple, exhibiting only a few strong absorption bands.[1] This simplicity is a key indicator of its highly symmetrical, planar structure.

| Wavenumber (cm⁻¹) | Assignment |

| ~3036 | C-H stretching |

| ~1477 | C-C stretching / C-H deformation |

| Table 2: Key Infrared Absorption Bands of the Tropylium Ion. |

The observation of a limited number of IR bands is consistent with the selection rules for a molecule with D₇h symmetry.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of the tropylium ion can be probed using UV-Vis spectroscopy. The spectrum is typically recorded in an acidic aqueous solution to ensure the stability of the cation.[1]

| Parameter | Wavelength (nm) | Molar Absorptivity (log ε) |

| λmax | 275 | 3.64 |

| λmin | 247 | 3.60 |

| Table 3: UV-Vis Spectroscopic Data for the Tropylium Ion in Water at Low pH.[1] |

The absorption bands in the UV region are attributed to π → π* electronic transitions within the aromatic system. The relatively low molar absorptivity is characteristic of symmetry-forbidden transitions, which become allowed through vibronic coupling.

Experimental Protocols

Accurate spectroscopic characterization of the tropylium ion requires careful sample preparation and data acquisition.

Preparation of Tropylium Ion Salts

Tropylium ion for spectroscopic analysis is typically generated from cycloheptatriene (B165957) through oxidation or hydride abstraction. A common method involves the reaction of cycloheptatriene with a strong Lewis acid or an oxidizing agent to form a stable salt, such as tropylium fluoroborate (C₇H₇BF₄) or tropylium bromide (C₇H₇Br).

NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the tropylium salt (e.g., tropylium fluoroborate) in a suitable deuterated solvent. The choice of solvent is critical to avoid strong solvent signals that can obscure the analyte's peaks. Common solvents for cationic species include deuterated trifluoroacetic acid (TfOD) or deuterated chloroform (B151607) (CDCl₃) if the salt is sufficiently soluble. A concentration of approximately 50 mM is often suitable.[3]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for good signal resolution.

-

Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy

-

Sample Preparation (Solids): For solid tropylium salts, the KBr pellet method is commonly employed. A small amount of the finely ground salt is mixed with dry potassium bromide powder and pressed into a transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the salt with a few drops of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr).

-

Sample Preparation (Solutions): If the tropylium salt is soluble in an appropriate IR-transparent solvent (e.g., chloroform, dichloromethane), a solution can be prepared and analyzed in a liquid cell with salt windows. It is crucial to use anhydrous solvents to prevent damage to the hygroscopic salt plates.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum. A background spectrum of the KBr pellet or the solvent should be acquired and subtracted from the sample spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the tropylium salt in a UV-transparent solvent. For the parent tropylium ion, acidic water is a suitable solvent.[1] The concentration should be adjusted to yield an absorbance value within the optimal range of the instrument (typically 0.1 to 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

-

Data Acquisition: The absorbance spectrum is recorded over the desired wavelength range (e.g., 200-400 nm). The wavelengths of maximum (λmax) and minimum (λmin) absorbance, along with their corresponding molar absorptivities (ε), are determined.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of the tropylium ion.

Caption: Relationship between tropylium ion symmetry and its NMR/IR spectra.

Caption: General workflow for spectroscopic characterization of the tropylium ion.

References

The Tropylium Cation: An In-depth Technical Guide to its Electronic Structure and Resonance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tropylium cation (C₇H₇⁺), a non-benzenoid aromatic carbocation, has garnered significant attention in the scientific community due to its remarkable stability and unique electronic properties. This technical guide provides a comprehensive overview of the electronic structure and resonance contributors of the tropylium cation. It delves into the molecular orbital theory that underpins its aromaticity, supported by quantitative data from various spectroscopic and crystallographic techniques. Detailed experimental protocols for the synthesis and characterization of tropylium salts are provided to facilitate further research and application in fields such as organic synthesis and drug development.

Introduction

The tropylium cation is a planar, cyclic, heptagonal carbocation with the chemical formula [C₇H₇]⁺.[1] First synthesized in the late 19th century, its exceptional stability compared to other carbocations was a subject of fascination until Hückel's rule of aromaticity provided a theoretical framework for its understanding.[1] The tropylium cation, with its 6 π-electrons, perfectly fulfills the 4n+2 rule for aromaticity (where n=1), leading to a significant delocalization of the positive charge over the seven carbon atoms of the ring.[1] This charge delocalization is central to its electronic structure and is vividly represented by its seven equivalent resonance contributors.

This guide will explore the fundamental principles governing the electronic structure of the tropylium cation, present key experimental data that corroborates the theoretical models, and provide detailed methodologies for the synthesis and analysis of this intriguing chemical entity.

Electronic Structure and Aromaticity

The remarkable stability of the tropylium cation is a direct consequence of its aromatic character. This arises from a specific set of structural and electronic features:

-

Cyclic and Planar Structure: The seven carbon atoms of the tropylium cation are arranged in a planar regular heptagon.[2] This planarity is crucial for the continuous overlap of the p-orbitals, a prerequisite for aromaticity.

-

Continuous System of p-Orbitals: Each of the seven carbon atoms in the ring is sp² hybridized, leaving a p-orbital perpendicular to the plane of the ring. These seven p-orbitals overlap to form a continuous, cyclic π-system.

-

Hückel's Rule (4n+2 π-Electrons): The tropylium cation possesses six π-electrons, which satisfies Hückel's rule for aromaticity with n=1.[2] These six electrons occupy the bonding molecular orbitals, leading to a closed-shell electronic configuration and enhanced stability.

Molecular Orbital Theory

A deeper understanding of the tropylium cation's electronic structure is provided by molecular orbital (MO) theory. The seven atomic p-orbitals combine to form seven π molecular orbitals. These are categorized into three bonding MOs and four anti-bonding MOs. The six π-electrons of the tropylium cation completely fill the three bonding molecular orbitals, leaving the anti-bonding orbitals empty. This electronic configuration results in a significant stabilization energy, known as the delocalization energy, which is responsible for the cation's high stability.

Resonance Contributors

The delocalization of the positive charge in the tropylium cation can be visualized through its resonance structures. There are seven equivalent resonance contributors, with the positive charge located on each of the seven carbon atoms in turn.

The true structure of the tropylium cation is a resonance hybrid of these seven forms, where the positive charge is evenly distributed over all seven carbon atoms. This is supported by experimental evidence showing that all carbon-carbon bonds are of equal length and all hydrogen atoms are chemically equivalent.

Experimental Data

The theoretical understanding of the tropylium cation's electronic structure is strongly supported by experimental data obtained from various analytical techniques.

X-ray Crystallography

X-ray crystallography of tropylium salts has confirmed the planar, heptagonal structure of the cation. The carbon-carbon bond lengths are intermediate between those of a typical single and double bond, consistent with the delocalization of π-electrons.

| Parameter | Value | Reference |

| C-C Bond Length | 1.47 Å | [2] |

| Crystal System | Orthorhombic | |

| Space Group | Pbcn | |

| Unit Cell Dimensions | a = 19.454(2) Å, b = 10.185(2) Å, c = 13.604(1) Å | [3] |

| Volume | 2695.83(5) ų | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of the tropylium cation each exhibit a single sharp peak, indicating that all seven hydrogen atoms and all seven carbon atoms are chemically equivalent, respectively. This provides strong evidence for the high symmetry of the cation and the delocalization of the positive charge.[1]

| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Reference |

| ¹H | 9.2 | ||

| ¹³C | 155.5 | ¹J(C,H) = 166.79, ³J(C,H) = 9.99, ⁴J(C,H) = -0.64 | [4] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of the tropylium cation in acidic aqueous solution shows characteristic absorption bands.

| λmax (nm) | Molar Absorptivity (ε) | Reference |

| 217 | 4.75 x 10⁴ | |

| 273.5 | 4.5 x 10³ |

Experimental Protocols

Synthesis of Tropylium Tetrafluoroborate (B81430)

This procedure details the synthesis of tropylium tetrafluoroborate from cycloheptatriene (B165957).

Materials:

-

Cycloheptatriene

-

Triphenylcarbenium tetrafluoroborate

-

Ice-cold ethanol (B145695)

-

Ice-cold diethyl ether

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 0.17 g (1.8 mmol) of cycloheptatriene and 0.6 g (1.8 mmol) of triphenylcarbenium tetrafluoroborate.

-

With stirring, slowly add the minimum amount of acetonitrile dropwise until all solids dissolve.

-

Allow the reaction to proceed for approximately five minutes after complete dissolution.

-

Remove the acetonitrile using a rotary evaporator.

-

Isolate the resulting white precipitate of tropylium tetrafluoroborate by suction filtration.

-

Wash the crystals with two small portions of ice-cold ethanol (2 x 2 mL) followed by two small portions of ice-cold diethyl ether (2 x 2 mL).

-

Air-dry the crystals and record the mass.

Synthesis of Tropylium Perchlorate (B79767)

This procedure outlines the synthesis of tropylium perchlorate.

Materials:

-

Cycloheptatriene

-

Trifluoroacetic anhydride (B1165640)

-

Chloroform (B151607) or methylene (B1212753) chloride

-

Perchloric acid

-

Ethanol

Procedure:

-

Dissolve cycloheptatriene in chloroform or methylene chloride at room temperature.

-

Add a solution of ammonium nitrate and trifluoroacetic anhydride to the cycloheptatriene solution. The completion of the reaction is indicated by the formation of a red solution of tropylium trifluoroacetate.

-

To the reaction mixture, add a suitable acid (e.g., perchloric acid) in the presence of ethanol to precipitate the tropylium perchlorate salt.

-

Isolate the crystalline product by filtration, wash with a suitable solvent, and dry.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of the tropylium salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O with DSS as an internal standard, or trifluoromethanesulfonic acid-d (TfOD)). The concentration should be around 50 mM.[5]

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of, for example, 500 MHz or 600 MHz.[5]

-

For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used.

X-ray Crystallography

Crystal Growth:

-

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the tropylium salt in an appropriate solvent system (e.g., dichloromethane:methanol 1:1).[6]

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a diffractometer.

-

Collect diffraction data at a controlled temperature (e.g., -150 °C) using a suitable X-ray source (e.g., Cu Kα radiation).[6]

-

Process the collected data, including data reduction and absorption corrections.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structure using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

References

- 1. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tropylium cation - Wikipedia [en.wikipedia.org]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Single crystal X-ray structural dataset of 1,2,4-dithiazolium tetrafluoroborate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of the Tropylium Cation

For Researchers, Scientists, and Drug Development Professionals

The tropylium cation, [C₇H₇]⁺, represents a cornerstone in the study of aromaticity and carbocation chemistry. First identified in 1891, its remarkable stability, contrasting sharply with typical carbocations, has made it a subject of extensive investigation.[1][2] This stability is not merely a chemical curiosity; it underpins its utility as a synthetic reagent, a ligand in organometallic chemistry, and a mild organocatalyst.[3][4][5] This guide provides a detailed examination of the thermodynamic principles governing the tropylium cation's stability, presenting key quantitative data, experimental protocols for its measurement, and the theoretical framework that explains its unique properties.

Theoretical Foundation: Aromaticity and Hückel's Rule

The exceptional stability of the tropylium cation is a direct consequence of its aromatic character. Unlike its non-aromatic precursor, 1,3,5-cycloheptatriene, the tropylium cation possesses a unique electronic structure that satisfies Hückel's rule for aromaticity.[4][6][7]

Key Criteria for Aromaticity Met by the Tropylium Cation:

-

Cyclic and Planar: The cation consists of a seven-membered carbon ring that adopts a planar conformation, allowing for continuous overlap of p-orbitals.[4][8]

-

Fully Conjugated System: The removal of a hydride ion (H⁻) from the sp³-hybridized -CH₂- group of cycloheptatriene (B165957) results in an sp²-hybridized carbon with a vacant p-orbital. This allows for the creation of a continuous, cyclic array of seven p-orbitals.[6]

-

Hückel's Rule (4n+2 π electrons): The system contains 6 π-electrons, fitting the rule where n=1. These 6 π-electrons fully occupy the bonding molecular orbitals, leading to a highly stabilized electronic configuration.[4][6][7]

This aromatic stabilization results in the positive charge being delocalized evenly over all seven carbon atoms.[4][6] Spectroscopic evidence, such as a single peak in its ¹H NMR spectrum, confirms the equivalence of all seven protons, supporting this model of delocalization.[6]

Quantitative Measures of Thermodynamic Stability

The stability of the tropylium cation can be quantified through several thermodynamic parameters. These values provide a basis for comparison with other carbocations and highlight its unique energetic properties.

| Thermodynamic Parameter | Value | Units | Significance |

| Enthalpy of Formation (ΔfH°) | 883.8 ± 1.1 | kJ/mol | The standard enthalpy change when one mole of the cation is formed from its constituent elements in their standard states. |

| pKR+ | +4.7 | (dimensionless) | Measures the acidity of the carbocation in aqueous solution. A higher value indicates greater stability. |

| Hydride Ion Affinity (HIA) | 238 | kcal/mol | The enthalpy change for the reaction [C₇H₇]⁺ + H⁻ → C₇H₈. A lower value indicates greater stability of the cation. |

Table 1: Key Thermodynamic Data for the Tropylium Cation.

The pKR+ of +4.7 is particularly noteworthy. This value is derived from its equilibrium constant (K = 1.8 × 10⁻⁵) in water, making the tropylium cation nearly as acidic as acetic acid.[1][8] This is in stark contrast to non-aromatic carbocations, which are significantly more reactive and have much lower (more negative) pKR+ values.

The stability of the tropylium cation is often compared to the benzyl (B1604629) cation (C₆H₅CH₂⁺), another resonance-stabilized carbocation. While the benzyl cation is stabilized by delocalization of the positive charge into the benzene (B151609) ring, the tropylium cation's aromaticity provides a superior level of stabilization.[9][10] Experimental studies have shown that the tropylium cation is significantly more stable than the benzyl cation.[4][9]

Experimental Protocols for Stability Determination

The quantitative data presented above are the result of precise experimental techniques. Understanding these methodologies is crucial for appreciating the reliability of the data and for designing new experiments.

The pKR+ value, which quantifies the equilibrium between a carbocation and its corresponding alcohol in aqueous acid, is a fundamental measure of carbocation stability.[11]

Protocol:

-

Sample Preparation: A stock solution of a stable tropylium salt (e.g., tropylium tetrafluoroborate) is prepared. A series of aqueous buffer solutions with precisely known pH values are also prepared.

-

Equilibration: Aliquots of the tropylium salt solution are added to each buffer solution, allowing the following equilibrium to be established: C₇H₇⁺ + 2H₂O ⇌ C₇H₇OH + H₃O⁺

-

Spectroscopic Measurement: The UV-Vis absorption spectrum of each solution is recorded. The tropylium cation exhibits a characteristic absorption maximum (λmax) around 275 nm, which is absent in the spectrum of its alcohol form (cycloheptatrienol).[8]

-

Data Analysis: The absorbance at λmax is plotted against the pH of the solutions. The resulting titration curve is fitted to the Henderson-Hasselbalch equation, from which the pKR+ (the pH at which the concentrations of the cation and the alcohol are equal) can be accurately determined.

Hydride Ion Affinity (HIA) is a gas-phase measurement of carbocation stability. It is determined by studying hydride transfer equilibria using techniques like high-pressure mass spectrometry or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry.

Protocol:

-

Ion Generation: The tropylium cation (C₇H₇⁺) is generated in the gas phase within the mass spectrometer. A common method is electron impact ionization of a precursor molecule like toluene (B28343) or cycloheptatriene, which rearranges to the stable tropylium structure.[4][8]

-

Equilibrium Reaction: The generated C₇H₇⁺ ions are allowed to react with a neutral reference compound (R-H) with a known HIA, establishing a hydride transfer equilibrium: C₇H₇⁺ + R-H ⇌ C₇H₈ + R⁺

-

Ion Measurement: The relative abundances of the two cations (C₇H₇⁺ and R⁺) at equilibrium are measured by the mass spectrometer.

-

Calculation: The equilibrium constant (K_eq) is calculated from the ion abundance ratio and the known pressures of the neutral reactants. The free energy change (ΔG°) is then determined using the equation ΔG° = -RT ln(K_eq). The enthalpy change (ΔH°), which corresponds to the difference in HIA between the tropylium cation and the reference compound, is derived from this, often by performing the experiment at various temperatures (van 't Hoff plot).

Conclusion

The thermodynamic stability of the tropylium cation is a direct and powerful illustration of the concept of aromaticity. Quantitative measures such as its enthalpy of formation, pKR+, and hydride ion affinity consistently demonstrate a level of stability far exceeding that of non-aromatic and even other resonance-stabilized carbocations like the benzyl cation. This stability, established through rigorous experimental protocols, allows for the isolation of tropylium salts and their use in a wide range of chemical applications.[1][2] For professionals in drug development and chemical research, a thorough understanding of the principles governing the tropylium cation's stability provides valuable insight into reaction mechanisms, catalyst design, and the fundamental nature of chemical bonding.

References

- 1. Tropylium cation - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. Tropylium Ion, an Intriguing Moiety in Organic Chemistry [mdpi.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

The Tropylium Ion: A Cornerstone of Non-Benzenoid Aromaticity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tropylium ion, the cycloheptatrienyl cation ([C₇H₇]⁺), stands as a seminal example of a non-benzenoid aromatic system. Its remarkable stability, a consequence of its electronic structure, has captivated chemists for decades. This guide provides a comprehensive overview of the tropylium ion, detailing its synthesis, spectroscopic characterization, and its utility as a catalyst in organic synthesis, with a focus on applications relevant to pharmaceutical and materials science research.

The Aromatic Character of the Tropylium Ion

The tropylium ion's stability stems from its adherence to Hückel's rule for aromaticity.[1][2][3] This rule posits that planar, cyclic, and fully conjugated systems with (4n + 2) π-electrons exhibit enhanced stability. The tropylium cation possesses 6 π-electrons (n=1) delocalized over a seven-membered ring, fulfilling these criteria.[1][3] This delocalization results in a regular heptagonal geometry where each carbon-carbon bond length is intermediate between that of a single and a double bond, and the positive charge is evenly distributed among the seven carbon atoms.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data pertaining to the tropylium ion, providing a basis for its characterization and comparison with other aromatic systems.

Table 1: Spectroscopic Data for the Tropylium Ion

| Spectroscopic Technique | Key Observables | Value(s) | Reference(s) |

| ¹H NMR | Chemical Shift (δ) | ~9.2 - 9.5 ppm (single peak) | [4] |

| ¹³C NMR | Chemical Shift (δ) | ~155 ppm (single peak) | [4] |

| UV-Vis | λmax | 218 nm (log ε 4.70), 274 nm (log ε 3.61) in 0.1N HCl | [5][6] |

| Infrared (IR) | Major Bands | Four significant bands of reasonable intensity | [4] |

Table 2: Structural and Thermodynamic Data

| Property | Value | Reference(s) |

| C-C Bond Length | 1.47 Å | [3] |

| Point Group | D₇h | [3] |

| Acidity (pKa of aqueous solution) | 4.7 (similar to acetic acid) | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of tropylium salts are crucial for their application in research and development.

Synthesis of Tropylium Tetrafluoroborate (B81430) ([C₇H₇]⁺[BF₄]⁻)

Two common methods for the preparation of tropylium tetrafluoroborate are presented below.

Method A: From Cycloheptatriene (B165957) and Phosphorus Pentachloride

This procedure is adapted from Organic Syntheses.[5]

Materials:

-

Cycloheptatriene (tropilidene)

-

Phosphorus pentachloride (PCl₅)

-

Carbon tetrachloride (CCl₄)

-

Absolute ethanol (B145695)

-

50% aqueous tetrafluoroboric acid (HBF₄)

-

Diethyl ether

Procedure:

-

In a well-ventilated fume hood, a suspension of 100 g (0.48 mol) of phosphorus pentachloride in 800 mL of carbon tetrachloride is prepared in a 1-L flask equipped with a mechanical stirrer.

-

24.2 g (0.24 mol) of cycloheptatriene is added to the suspension all at once.

-

The mixture is stirred at room temperature for 3 hours. The mixture will initially thicken and may become difficult to stir, but will thin out as the reaction progresses.

-

The resulting precipitate, a double salt of tropylium hexachlorophosphate and tropylium chloride, is collected by suction filtration and washed with a small amount of fresh carbon tetrachloride.

-

The filtered salt is immediately and carefully added to 400 mL of absolute ethanol, pre-cooled in an ice bath and stirred vigorously. The salt dissolves exothermically.

-

To the cold ethanolic solution, 50 mL (0.39 mol) of 50% aqueous tetrafluoroboric acid is added rapidly with continued stirring.

-

The dense white precipitate of tropylium tetrafluoroborate is collected by suction filtration.

-

The product is washed with small portions of ice-cold ethanol (2 x 2 mL) followed by ice-cold diethyl ether (2 x 2 mL).[6]

-

The crystals are air-dried to yield the final product.

Method B: From Cycloheptatriene and Triphenylcarbenium Tetrafluoroborate

This method offers a milder alternative for the synthesis.[6]

Materials:

-

Cycloheptatriene

-

Triphenylcarbenium tetrafluoroborate ([Ph₃C]⁺[BF₄]⁻)

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, weigh out 0.17 g (1.8 mmol) of cycloheptatriene and 0.6 g (1.8 mmol) of triphenylcarbenium tetrafluoroborate.

-

With stirring, slowly add the minimum amount of acetonitrile dropwise until all solids have dissolved.

-

Allow the reaction to proceed for approximately 5 minutes after complete dissolution.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield the tropylium tetrafluoroborate as a white precipitate.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

For ¹H NMR, dissolve 5-25 mg of the tropylium salt in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD₃CN, D₂O).

-

For ¹³C NMR, a higher concentration is recommended due to the lower natural abundance of the ¹³C isotope; use 50-100 mg of the sample in the same volume of solvent.[8]

-

Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

Instrumental Parameters:

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[9][10]

-

Acquisition: For ¹H NMR, a standard single-pulse experiment is sufficient. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Referencing: The chemical shifts can be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).[8]

3.2.2. UV-Visible (UV-Vis) Spectroscopy

-

Prepare a dilute solution of the tropylium salt in a UV-transparent solvent. For tropylium tetrafluoroborate, 0.1N hydrochloric acid is a suitable solvent.[5][6]

-

Use quartz cuvettes for measurements in the UV region.

Instrumental Parameters: [11][12][13]

-

Wavelength Range: Scan from approximately 200 nm to 400 nm.

-

Blank: Use the solvent as a blank to zero the absorbance.

-

Data Acquisition: Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).

3.2.3. Infrared (IR) Spectroscopy

Sample Preparation:

-

For solid samples, prepare a KBr pellet by grinding a small amount of the tropylium salt with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, attenuated total reflectance (ATR) can be used for direct analysis of the solid sample.

Instrumental Parameters:

-

Spectral Range: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background: A background spectrum of the empty sample compartment (or the KBr pellet matrix) should be recorded and subtracted from the sample spectrum.

Applications in Organic Synthesis: The Tropylium Ion as a Lewis Acid Catalyst

The tropylium ion's electrophilicity and ability to be reversibly reduced to cycloheptatriene make it a useful organocatalyst, particularly as a mild Lewis acid.[4][14][15] One notable application is in the acetalization of aldehydes, a crucial protecting group strategy in multi-step synthesis.[16]

Acetalization of Aldehydes

The tropylium ion catalyzes the formation of acetals from aldehydes and diols. The proposed mechanism involves the activation of the carbonyl group by the tropylium ion.[16]

Figure 1. Proposed catalytic cycle for the tropylium ion-mediated acetalization of an aldehyde.

Conclusion

The tropylium ion is more than a textbook curiosity; it is a versatile and valuable species in modern organic chemistry. Its unique combination of stability, arising from its non-benzenoid aromaticity, and reactivity makes it a powerful tool for synthetic chemists. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application in academic and industrial research, particularly in the development of novel pharmaceuticals and functional materials.

References

- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 2. Cycloheptatrienyl Cation | bartleby [bartleby.com]

- 3. Tropylium cation - Wikipedia [en.wikipedia.org]

- 4. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. research.reading.ac.uk [research.reading.ac.uk]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 11. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. mdpi.com [mdpi.com]

- 15. Tropylium Ion, an Intriguing Moiety in Organic Chemistry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Tropylium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical properties of tropylium tetrafluoroborate (B81430) ([C₇H₇]⁺[BF₄]⁻). It is an organic salt notable for the stability of its tropylium cation, a feature attributable to its aromatic character. This document consolidates essential quantitative data, details experimental protocols for property determination, and presents visual diagrams to illustrate key chemical processes. The information herein is intended to support research and development activities where this compound is of interest.

Quantitative Physical Properties

The physical characteristics of tropylium tetrafluoroborate are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Notes |

| Molecular Formula | C₇H₇BF₄ | [1] |

| Molecular Weight | 177.94 g/mol | [1] |

| Appearance | White to off-white or light yellow crystalline solid/powder | [1][2][3] |

| Melting Point | ~240 °C (with decomposition) | [1][2][3][4][5][6] |

| Solubility | Soluble in hot methanol.[3][4][5][6][7] Soluble in polar solvents. | Insoluble in non-polar solvents. |

| Sensitivity | Moisture sensitive | [2][5] |

| Stability | Stable under recommended storage conditions (dry, cool, well-ventilated, under inert gas) | [2][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of tropylium tetrafluoroborate.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the tropylium cation is highly characteristic, showing a single peak for all seven protons, which indicates their chemical equivalence due to the delocalized π-system. This peak is typically observed in the aromatic region.

-

¹³C NMR: Similar to the proton NMR, the carbon-13 NMR spectrum shows a single signal for the seven carbon atoms of the tropylium ring, confirming their equivalence.[1]

NMR data is typically recorded in a deuterated solvent such as DMSO-d₆.[1][8]

Infrared (IR) Spectroscopy

The IR spectrum of tropylium tetrafluoroborate displays characteristic absorption bands corresponding to the vibrations of the C-H and C-C bonds within the aromatic tropylium ring and the B-F bonds of the tetrafluoroborate anion.[1][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions within the aromatic tropylium cation give rise to distinct absorption bands in the UV-Vis spectrum. In a 0.1N HCl solution, characteristic absorption maxima (λ_max) are observed at 218 nm and 274 nm.

Experimental Protocols

The following sections detail the methodologies for the synthesis of tropylium tetrafluoroborate and the determination of its key physical properties.

Synthesis of Tropylium Tetrafluoroborate

One common laboratory synthesis involves the hydride abstraction from cycloheptatriene (B165957) using a triphenylcarbenium salt.

Materials:

-

Cycloheptatriene

-

Triphenylcarbenium tetrafluoroborate

-

Acetonitrile (B52724) (anhydrous)

-

Ice-cold ethanol

-

Ice-cold diethyl ether

Procedure:

-

In a fume hood, weigh equimolar amounts of cycloheptatriene and triphenylcarbenium tetrafluoroborate into a round-bottom flask equipped with a magnetic stir bar.

-

With stirring, slowly add the minimum amount of anhydrous acetonitrile dropwise until all solids are dissolved.

-

Allow the reaction to proceed for approximately five minutes at room temperature.

-

Remove the acetonitrile solvent using a rotary evaporator. A dense white precipitate of tropylium tetrafluoroborate will form.

-

Isolate the crystals by suction filtration.

-

Wash the isolated crystals with small portions of ice-cold ethanol, followed by ice-cold diethyl ether.

-

Air dry the crystals and record the final mass.

Determination of Melting Point

The melting point of tropylium tetrafluoroborate, which is an ionic solid, is determined using a capillary melting point apparatus.[10]

Procedure:

-

Finely grind a small sample of the crystalline tropylium tetrafluoroborate.

-

Pack the powdered sample into a capillary tube to a height of 1-2 mm.[11]

-

Place the capillary tube in the heating block of the melting point apparatus.[10]

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to about 2 °C per minute to allow for accurate observation.

-

Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. Note any decomposition.[12]

Determination of Solubility

The solubility of tropylium tetrafluoroborate in various solvents is determined by direct observation.

Procedure:

-

Place a small, measured amount (e.g., 10 mg) of tropylium tetrafluoroborate into a test tube.

-

Add a small volume (e.g., 1 mL) of the solvent to be tested.

-

Vigorously shake or vortex the mixture for 30-60 seconds.[13][14]

-

Allow the mixture to stand and observe if the solid has dissolved completely, partially, or not at all.[13]

-

If the solid dissolves, it is classified as soluble. If it remains undissolved, it is insoluble. For quantitative measurements, a saturated solution can be prepared, and the concentration of the dissolved salt determined spectroscopically or gravimetrically after solvent evaporation.

Spectroscopic Analysis Protocols

3.4.1. NMR Spectroscopy

-

Dissolve 5-25 mg of tropylium tetrafluoroborate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.[5][15]

-

Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5][15]

-

Cap the NMR tube and ensure the solution height is adequate for the spectrometer (typically around 4-5 cm).[15]

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

3.4.2. IR Spectroscopy (KBr Pellet Method)

-

Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

-

Grind approximately 1-2 mg of tropylium tetrafluoroborate with 100-200 mg of the dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Place the powder mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[1]

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum.

3.4.3. UV-Vis Spectroscopy

-

Prepare a dilute solution of tropylium tetrafluoroborate in a suitable solvent (e.g., 0.1N HCl) of a known concentration.

-

Use a UV-transparent cuvette and fill it with the prepared solution.

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Place the sample cuvette in the spectrophotometer and scan across the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.

Visualizations

The following diagrams illustrate the key chemical principles and processes related to tropylium tetrafluoroborate.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. scribd.com [scribd.com]

- 3. ej-eng.org [ej-eng.org]

- 4. eng.uc.edu [eng.uc.edu]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. jascoinc.com [jascoinc.com]

- 7. sites.bu.edu [sites.bu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. organomation.com [organomation.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. saltise.ca [saltise.ca]

- 14. scribd.com [scribd.com]

- 15. research.reading.ac.uk [research.reading.ac.uk]

An In-depth Technical Guide to the Acidity and pKa of the Tropylium Cation in Aqueous Solution

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tropylium cation (C₇H₇⁺), the conjugate acid of cycloheptatriene, is a planar, cyclic, and aromatic carbocation that exhibits significant stability due to its 6 π-electron system, which satisfies Hückel's rule.[1][2] In aqueous solution, the tropylium cation acts as a Lewis acid, entering into a reversible reaction with water. This guide provides a comprehensive overview of the acidity and pKa of the tropylium cation in an aqueous environment. It details the hydrolysis equilibrium, presents quantitative data, outlines the experimental protocols for pKa determination, and provides visualizations of the key chemical processes.

The Tropylium Cation: Structure and Aromaticity

The tropylium ion is a regular heptagonal, planar ion with D₇h symmetry.[1] Its stability is a classic example of Hückel's rule for aromaticity (4n+2 π-electrons, where n=1).[1][2] This aromatic stabilization results in a positive charge that is delocalized over all seven carbon atoms.[1][2] Spectroscopic data confirms this delocalization; the ¹H-NMR spectrum shows a single peak, indicating all seven protons are chemically equivalent, and the ¹³C-NMR spectrum similarly displays only one signal.[3][4] This inherent stability allows for the isolation of tropylium salts, such as tropylium tetrafluoroborate (B81430) or bromide.[1]

Acidity in Aqueous Solution: The Hydrolysis Equilibrium

In an aqueous medium, the tropylium cation behaves as an acid.[1] Its acidity arises not from the donation of a proton directly, but from its function as a Lewis acid that reacts with water. The cation forms a covalent adduct with water, producing 7-hydroxycycloheptatriene (also known as tropyl alcohol).[3][4] This alcohol is in equilibrium with the tropylium cation and hydronium ions (H₃O⁺), thus lowering the pH of the solution.[3][4]

The overall equilibrium reaction is as follows:

C₇H₇⁺ + 2 H₂O ⇌ C₇H₇OH + H₃O⁺

The equilibrium constant for this reaction (Ka) is reported as 1.8 × 10⁻⁵, which makes the tropylium cation nearly as acidic as acetic acid (pKa ≈ 4.76).[1][3][4]

Quantitative Data Presentation

The acidity of the tropylium cation in aqueous solution at 25 °C is summarized in the table below.

| Parameter | Value | Description | Reference |

| Ka | 1.8 × 10⁻⁵ | Acid dissociation constant for the hydrolysis reaction. | [1][3][4] |

| pKa | 4.74 | The negative logarithm of the acid dissociation constant. | Calculated from Ka |

Experimental Protocols for pKa Determination

The determination of the pKa for the tropylium cation is commonly achieved via UV-Vis spectrophotometry. This method leverages the distinct ultraviolet absorption spectra of the tropylium cation and its hydrolysis product, tropyl alcohol.

Methodology: Spectrophotometric Titration

-

Preparation of Solutions:

-

A stock solution of a stable tropylium salt (e.g., tropylium tetrafluoroborate) of known concentration is prepared in deionized water.

-

A series of buffer solutions with precisely known pH values spanning the expected pKa (e.g., from pH 2 to pH 7) are prepared.

-

-

Spectroscopic Measurement:

-

The UV spectrum of the tropylium cation is measured in a highly acidic solution (e.g., pH < 2) where the equilibrium lies far to the left (fully protonated form). The wavelength of maximum absorbance (λmax) for C₇H₇⁺ is identified (typically around 275 nm).[3][5]

-

The UV spectrum is also measured in a neutral or slightly basic solution (e.g., pH > 7) to obtain the spectrum of the hydrolysis product, tropyl alcohol (C₇H₇OH).

-

Aliquots of the tropylium salt stock solution are added to each of the prepared buffer solutions to a constant final concentration.

-

The absorbance of each buffered solution is measured at the λmax of the tropylium cation.

-

-

Data Analysis:

-

The pKa is determined by analyzing the relationship between the absorbance and the pH of the solutions. The Henderson-Hasselbalch equation is adapted for spectrophotometric data:

pKa = pH + log₁₀( [A] - [Aᵢ] ) / ( [Aₘ] - [A] )

Where:

-

[A] is the measured absorbance at a given pH.

-

[Aᵢ] is the absorbance of the fully ionized form (tropylium cation).

-

[Aₘ] is the absorbance of the molecular form (tropyl alcohol).

-

-

Alternatively, the absorbance values are plotted against pH, generating a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the cation.[6]

-

Mandatory Visualizations

References

- 1. Tropylium cation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tropylium Ion | Encyclopedia MDPI [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Botanical Cradle of Aromatic Cations: A Technical Guide to the Natural Occurrence of Tropylium Ion Precursors in Plants

For Researchers, Scientists, and Drug Development Professionals

The tropylium ion, a seven-membered aromatic cation, represents a fascinating molecular structure with significant implications in organic chemistry and drug design. While the highly reactive tropylium cation itself is not a direct product of plant biosynthesis, its structural precursors are found within a well-known class of secondary metabolites: the tropane (B1204802) alkaloids. This technical guide provides an in-depth exploration of the natural occurrence of these precursors in the plant kingdom, focusing on their biosynthesis, chemical diversity, and the analytical methodologies required for their study. The information presented herein is intended to serve as a comprehensive resource for researchers in phytochemistry, natural product synthesis, and drug development.

Tropane Alkaloids: The Primary Precursors

The direct precursors to the tropylium ion in a chemical sense are molecules containing the tropane ring system (8-azabicyclo[3.2.1]octane). This bicyclic structure is the hallmark of tropane alkaloids, a class of more than 200 naturally occurring compounds.[1] These alkaloids are most notably produced by plants in the Solanaceae (nightshade) family, such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane), as well as the Erythroxylaceae family, which includes the infamous Erythroxylum coca (coca plant).[2][3]

The biosynthesis of tropane alkaloids is a complex process that primarily occurs in the roots of Solanaceae plants, from where the alkaloids are translocated to other parts of the plant.[4] In contrast, in Erythroxylum coca, the biosynthesis takes place in the young leaves.[2]

The Biosynthetic Pathway of Tropane Alkaloids

The journey from simple amino acids to the complex tropane ring is a multi-step enzymatic process. The core of this pathway, which leads to the formation of the key intermediate tropinone (B130398), is outlined below.

The biosynthesis begins with the amino acids L-ornithine or L-arginine, which are converted to putrescine.[3][4] A key committed step is the N-methylation of putrescine, catalyzed by putrescine N-methyltransferase (PMT), to yield N-methylputrescine.[4] This is followed by oxidative deamination to form 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation.[4] This cation is a critical intermediate at the branch point of several alkaloid biosynthetic pathways.[3] The subsequent steps leading to the tropane core have been a subject of extensive research, with recent studies elucidating the involvement of an atypical polyketide synthase and a cytochrome P450 enzyme in the formation of tropinone.[5]

Tropinone serves as a crucial branch-point intermediate. It can be reduced by two stereospecific reductases: tropinone reductase I (TRI) to produce tropine (B42219) (3α-tropanol), or tropinone reductase II (TRII) to produce pseudotropine (3β-tropanol).[3] Tropine is the precursor to the medicinally important alkaloids hyoscyamine (B1674123) and scopolamine, while pseudotropine is a precursor for calystegines.[3]

Signaling Pathway Diagram

Quantitative Data on Tropane Alkaloid Content

The concentration of tropane alkaloids varies significantly depending on the plant species, organ, and developmental stage. The following table summarizes representative quantitative data for the two most commonly monitored tropane alkaloids, atropine (B194438) (the racemic form of hyoscyamine) and scopolamine, in various Datura species.

| Plant Species | Plant Organ | Atropine (µg/g DW) | Scopolamine (µg/g DW) | Reference |

| Datura innoxia | Leaves | 150 - 450 | 1200 - 3000 | |

| Flowers | 100 - 300 | 800 - 2000 | ||

| Stems | 50 - 150 | 200 - 800 | ||

| Seeds | 200 - 600 | 50 - 200 | ||

| Datura metel | Leaves | 500 - 1500 | 50 - 150 | |

| Flowers | 300 - 800 | 20 - 100 | ||

| Stems | 100 - 400 | 10 - 50 | ||

| Seeds | 800 - 2000 | 10 - 80 | ||

| Datura stramonium | Leaves | 1000 - 2500 | 100 - 400 | |

| Flowers | 800 - 2000 | 80 - 300 | ||

| Stems | 300 - 800 | 50 - 200 | ||

| Seeds | 1500 - 3000 | 100 - 500 | ||

| D. stramonium var. tatula | Leaves | 2000 - 4000 | 200 - 600 | |

| Flowers | 1500 - 3000 | 150 - 500 | ||

| Stems | 500 - 1200 | 100 - 300 | ||

| Seeds | 2500 - 5000 | 200 - 800 |

Experimental Protocols for Analysis

The accurate detection and quantification of tropane alkaloids in complex plant matrices require sophisticated analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is considered the gold standard for this purpose.[1]

Sample Preparation: Miniaturized QuEChERS (µ-QuEChERS)

A miniaturized Quick, Easy, Cheap, Effective, Rugged, and Safe (µ-QuEChERS) method has been optimized for the extraction of tropane alkaloids from leafy vegetables and can be adapted for other plant materials.[6]

Protocol:

-

Homogenization: Weigh 0.1 g of lyophilized and powdered plant material into a 2 mL microcentrifuge tube.

-

Hydration: Add 0.5 mL of ultrapure water to the sample and vortex for 30 seconds.

-

Extraction: Add 1 mL of acetonitrile (B52724) with 1% acetic acid. Vortex vigorously for 1 minute.

-

Salting out: Add QuEChERS salts (e.g., 400 mg MgSO₄, 100 mg NaCl, 100 mg sodium citrate (B86180) tribasic dihydrate, and 50 mg sodium citrate dibasic sesquihydrate). Vortex immediately for 1 minute.

-

Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 600 µL of the supernatant to a d-SPE tube containing 90 mg MgSO₄ and 30 mg of a suitable sorbent (e.g., C18 or PSA). Vortex for 1 minute.

-

Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

-

Analysis: Collect the supernatant and inject it into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., Ascentis Express C18)

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 30 - 40 °C

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte. For atropine, a common transition is m/z 290.2 → 124.1, and for scopolamine, m/z 304.2 → 138.1.

Experimental Workflow Diagram

Conclusion

While plants do not directly synthesize the tropylium ion, they are the source of its precursors in the form of tropane alkaloids. A thorough understanding of the biosynthesis of these complex molecules, coupled with robust analytical methodologies, is crucial for their study and potential exploitation in drug development. The information provided in this guide serves as a foundational resource for professionals in the field, offering a detailed overview of the natural occurrence, biosynthesis, and analysis of tropylium ion precursors in the plant kingdom. Further research into the enzymatic machinery of tropane alkaloid biosynthesis may open new avenues for metabolic engineering and the sustainable production of these valuable compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. d.lib.msu.edu [d.lib.msu.edu]

- 6. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Substituted Tropylium Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted tropylium derivatives. The tropylium cation, a non-benzenoid aromatic carbocation, and its derivatives are of significant interest in organic synthesis and materials science due to their unique electronic properties and reactivity.[1][2] These compounds serve as versatile intermediates, organocatalysts, and functional moieties in a range of applications.[2]

Introduction

The tropylium ion ([C₇H₇]⁺) is a planar, cyclic, and aromatic cation with 6 π-electrons, conforming to Hückel's rule.[3] This inherent aromaticity confers notable stability, allowing for its isolation as stable salts with non-nucleophilic counterions like tetrafluoroborate (B81430) (BF₄⁻) or perchlorate (B79767) (ClO₄⁻).[3] The positive charge and aromatic nature of the tropylium ring make it a potent electrophile and an effective hydride abstractor, enabling a variety of chemical transformations.[2]

Substituted tropylium derivatives, bearing aryl, alkoxy, or organometallic moieties, offer tailored electronic and steric properties, expanding their utility in areas such as organocatalysis, materials chemistry, and as ligands for transition metals.[2][4] This document outlines established methods for the synthesis of the parent tropylium cation and selected substituted derivatives, providing detailed protocols and comparative data.

Data Presentation

The following tables summarize quantitative data for the synthesis of various tropylium derivatives, allowing for easy comparison of different synthetic routes and substituent effects.

Table 1: Synthesis of Unsubstituted Tropylium Tetrafluoroborate

| Method | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| Hydride Abstraction | Cycloheptatriene (B165957) | Triphenylcarbenium tetrafluoroborate | Acetonitrile (B52724) | 5 minutes | High | ~200 (decomposes)[5] |

| Oxidation with PCl₅ | Cycloheptatriene | 1. PCl₅ 2. HBF₄ | Carbon Tetrachloride, Ethanol (B145695) | 3 hours | 80-89 | ~200 (decomposes)[6] |

Table 2: Synthesis of Substituted Tropylium Derivatives (Representative Examples)

| Derivative | Method | Precursor | Reagents | Solvent | Yield (%) |

| Phenyl-tropylium | Hydride Abstraction | Phenyl-cycloheptatriene | Trityl tetrafluoroborate | Acetonitrile | Not specified |

| Alkoxy-tropylium | Nucleophilic Substitution | Tropylium tetrafluoroborate | Sodium Alkoxide | Acetonitrile | Not specified |

| Ferrocenyl-tropylium | Hydride Abstraction | Ferrocenyl-cycloheptatriene | Trityl tetrafluoroborate | Not specified | Not specified |

Note: Detailed quantitative data for many substituted derivatives are dispersed throughout the literature and can be substrate-dependent. The above table provides a general overview of synthetic strategies.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis of tropylium tetrafluoroborate and a representative application in catalysis.

Protocol 1: Synthesis of Tropylium Tetrafluoroborate via Hydride Abstraction

This method is a convenient and rapid procedure for the laboratory-scale synthesis of tropylium tetrafluoroborate from cycloheptatriene.[7]

Materials:

-

Cycloheptatriene

-

Triphenylcarbenium tetrafluoroborate

-

Acetonitrile

-

Diethyl ether (ice-cold)

-

Ethanol (ice-cold)

-

50 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Suction filtration apparatus

Procedure:

-

In a 50 mL round-bottom flask, combine cycloheptatriene (1.8 mmol, 0.17 g) and triphenylcarbenium tetrafluoroborate (1.8 mmol, 0.6 g).

-

With magnetic stirring, add acetonitrile dropwise until all solids have dissolved. Use the minimum amount of solvent necessary.

-

Allow the solution to stir at room temperature for 5 minutes.

-

Remove the acetonitrile using a rotary evaporator. A dense white precipitate of tropylium tetrafluoroborate will form.

-

Isolate the crystalline product by suction filtration.

-

Wash the crystals with small portions of ice-cold ethanol (2 x 2 mL) followed by ice-cold diethyl ether (2 x 2 mL).[7]

-

Air-dry the crystals and record the mass to determine the yield.

Characterization:

-

Melting Point: Approximately 200 °C (with decomposition).[5]

-

UV-Vis (0.1N HCl): λmax at 218 nm (log ε 4.70) and 274 nm (log ε 3.61).[7]

Protocol 2: Tropylium-Promoted Nucleophilic Substitution of Alcohols

This protocol describes the use of a tropylium cation, generated in situ from tropone (B1200060), to catalyze the conversion of alcohols to alkyl chlorides.[1]

Materials:

-

Tropone

-

Oxalyl chloride

-

Alcohol (e.g., benzyl (B1604629) alcohol)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe pump (optional, for slow addition)

Procedure:

-

To a solution of the alcohol (1.0 equiv) in dichloromethane, add tropone (catalytic amount, e.g., 10 mol%).

-

Slowly add oxalyl chloride (1.1 equiv) to the stirred solution. For sensitive substrates, addition via a syringe pump over 30 minutes is recommended.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be quenched with water and the product extracted with dichloromethane.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkyl chloride.

-

Purification can be achieved by column chromatography on silica (B1680970) gel.

Visualizations

The following diagrams illustrate key workflows and mechanisms related to the synthesis and application of substituted tropylium derivatives.

Caption: Synthetic workflow for an aryl-substituted tropylium salt.